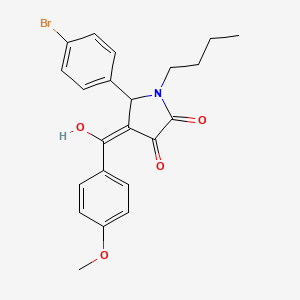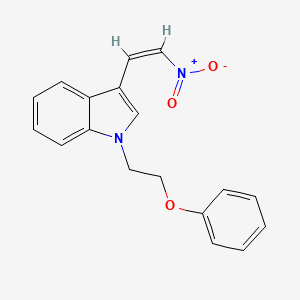
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic drug. However, due to its unique chemical properties, it has gained attention in the scientific community for its potential application in various research areas.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide involves its interaction with the serotonin receptors in the brain. It has been found to exhibit high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, it has been found to exhibit activity as a dopamine receptor antagonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective properties, which may contribute to its potential application in the treatment of various neurodegenerative disorders.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide has several advantages for lab experiments. It exhibits high affinity for the serotonin receptors, which makes it a potential candidate for the development of novel antidepressant and anxiolytic drugs. Additionally, it exhibits anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of various neurodegenerative disorders. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the research on N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide. Firstly, further studies are needed to determine its potential application in the treatment of various psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to determine its potential application in the treatment of various neurodegenerative disorders such as Alzheimer's disease. Furthermore, the development of novel drugs based on the chemical structure of this compound is a potential future direction for the research on this compound.
合成方法
The synthesis of N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 4-methoxyphenylpiperazine with 4-propionylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N-(4-methoxyphenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied for its potential application in various research areas. It has been found to exhibit activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of various neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-8-17-9-11-18(12-10-17)15(19)16-13-4-6-14(20-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSXYAIBDMFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5308234.png)

![2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B5308262.png)
![2-oxo-N-phenyl-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5308263.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)
![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)

![3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5308293.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![5-(2-azepan-1-yl-2-oxoethyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5308322.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)
![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)